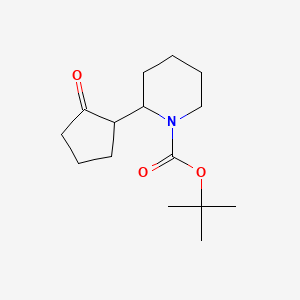

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol It is a derivative of piperidine, featuring a tert-butyl ester group and a cyclopentanone moiety

Métodos De Preparación

The synthesis of tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanone under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the cyclopentanone moiety play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparación Con Compuestos Similares

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy group instead of the cyclopentanone moiety, leading to different chemical and biological properties.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group introduces additional reactivity and potential biological activities.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Actividad Biológica

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H21NO3

- CAS Number : 1522098-66-3

The compound features a piperidine ring with a tert-butyl group and a cyclopentyl moiety, contributing to its unique chemical properties that may influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria, including drug-resistant strains .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications targeting metabolic disorders.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzymatic Interaction : The compound may bind to active sites of enzymes, altering their function. For instance, it could inhibit enzymes responsible for bacterial cell wall synthesis.

- Receptor Modulation : It may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation or pain.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound revealed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 μg/mL |

| Enterococcus faecium (VRE) | 1.56 μg/mL |

| Staphylococcus epidermidis | 3.125 μg/mL |

These findings indicate that the compound has comparable activity to some last-resort antibiotics, suggesting potential for further development in treating resistant infections .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was tested against various metabolic enzymes:

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive Inhibition | 15 |

| Lipoxygenase | Non-competitive Inhibition | 25 |

These results suggest that the compound could be developed as an anti-inflammatory agent by targeting COX and lipoxygenase pathways.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Piperidine Derivative : The reaction starts with piperidine derivatives reacting with tert-butyl bromoacetate under basic conditions.

- Cyclization : The cyclopentane derivative is introduced through a cyclization reaction involving appropriate precursors.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography to achieve high purity necessary for biological testing.

Propiedades

IUPAC Name |

tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-5-4-8-12(16)11-7-6-9-13(11)17/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHYWXIIKOWLKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.